1-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O3/c20-11-1-3-16-14(7-11)15-8-12(21)2-4-17(15)22(16)9-13(24)10-23-18(25)5-6-19(23)26/h1-4,7-8,13,24H,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKLZWOYUGPGAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the c-Myc protein . c-Myc is a transcription factor that plays a crucial role in cell cycle progression, apoptosis, and cellular transformation.
Mode of Action
The compound binds to c-Myc370-409 at different sites along the peptide chain. This binding behavior can be described as a ‘ligand cloud’, where the ligand binds at different sites throughout the c-Myc370-409 chain with varying strength.
Biochemical Pathways
The compound’s interaction with c-Myc affects the expression of c-Myc target genes, such as CCND2 and CDK4 . These genes are involved in cell cycle regulation, and their altered expression can lead to changes in cell proliferation and survival.
Result of Action
The compound shows inhibitory activity on HL-60 cells, a human leukemia cell line. It can arrest the cell cycle at the S-phase in a dose-dependent manner. This suggests that the compound may have potential anticancer effects.
Biological Activity
1-[3-(3,6-Dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]pyrrolidine-2,5-dione, also known as DCAP (CAS No. 500015-20-3), is a compound of interest due to its potential biological activities. The compound features a complex structure characterized by a carbazole moiety and a pyrrolidine dione framework, which are known for their diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H22Cl2N2O4 |
| Molar Mass | 413.30 g/mol |
| Solubility | Soluble in DMSO (5 mg/mL) |
| Appearance | White to beige powder |
| Storage Conditions | Room temperature |
Anticancer Activity
Research indicates that compounds related to carbazole derivatives exhibit significant anticancer properties. Specifically, studies have shown that similar structures can inhibit the proliferation of various cancer cell lines. For instance, derivatives with the carbazole nucleus have demonstrated cytotoxic effects against leukemia and breast cancer cells, suggesting that this compound may possess similar activity .
Antimicrobial Properties
The antimicrobial activity of carbazole derivatives has been well documented. Compounds with similar structural features have been found to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways .
The biological activity of this compound may be attributed to its ability to interact with cellular targets such as enzymes and receptors. For example, some studies suggest that related compounds can inhibit specific enzymes involved in cancer progression or microbial resistance .
Case Studies and Research Findings
- Antitumor Activity : A study evaluating the anticancer effects of various carbazole derivatives found that compounds similar to DCAP exhibited IC50 values in the micromolar range against cancer cell lines. This suggests a strong potential for further development as anticancer agents .
- Antimicrobial Efficacy : In vitro assays demonstrated that related compounds showed significant inhibition against Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that modifications in the side chains could enhance antimicrobial potency .
Chemical Reactions Analysis
Synthetic Pathways
The compound’s structure comprises a 3,6-dichlorocarbazole core linked via a 2-hydroxypropyl chain to a pyrrolidine-2,5-dione (succinimide) moiety. Key synthetic strategies involve:
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Carbazole Alkylation : Palladium-catalyzed coupling of 3,6-dichloro-9H-carbazole with epoxides or halides to introduce the hydroxypropyl chain . For example, reactions with propylene oxide derivatives under basic conditions yield intermediates like 3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropylamine .
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Succinimide Formation : Cyclization of amines with dicarboxylic acid derivatives (e.g., dimethyl acetylenedicarboxylate) in ethanol, as demonstrated in analogous pyrrolidine-2,5-dione syntheses . For instance, reacting the intermediate amine with maleic anhydride followed by cyclization forms the succinimide ring .
Functional Group Reactivity
The compound’s reactivity is governed by its functional groups:
Key Reaction Conditions
Stability and Degradation
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Hydrolysis : The succinimide ring hydrolyzes in aqueous NaOH (pH >10) to form 3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl aspartic acid .
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Thermal Stability : Decomposes above 200°C, as observed in thermogravimetric analysis (TGA) of related carbazole derivatives .
Comparative Data
Mechanistic Insights
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Palladium-Catalyzed Steps : Pd(0) intermediates facilitate carbene insertion into C–N bonds, enabling efficient coupling of carbazole with alkylating agents .
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Cyclization Kinetics : Succinimide formation follows pseudo-first-order kinetics in ethanol, with rate constants dependent on amine nucleophilicity .
Comparison with Similar Compounds
Substituent Effects
- Chlorinated Aryl Groups : Compounds bearing chlorine substituents on aryl rings, such as 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives with 3,4-dichlorophenyl groups (e.g., compounds 9 and 17 ), demonstrated potent anticonvulsant activity in both maximal electroshock (MES) and 6 Hz seizure models. The dichloro substitution pattern is hypothesized to enhance hydrophobic interactions with target receptors .
- Carbazole vs. Thiophene Moieties: The 3,6-dichlorocarbazole group in the target compound differs from the 3-methylthiophen-2-yl group in derivatives.
Linker Chemistry
- Hydroxypropyl Linker : The 2-hydroxypropyl linker in the target compound introduces a hydroxyl group, which may enhance solubility compared to methylene or acetamide linkers. In , derivatives with three methylene carbons (e.g., compound 9 ) showed superior activity, suggesting that linker flexibility and polarity critically influence bioavailability .
Key Findings :
Linker Length and Polarity : Propyl linkers (3 methylene units) outperform shorter or polar linkers (e.g., acetamide in 17 ), likely due to optimal spacing and reduced steric hindrance .
Chlorine Substitution: Dichloro-substituted derivatives (e.g., 9) exhibit broader anticonvulsant activity compared to mono-substituted analogs, aligning with the target compound’s dichlorocarbazole group .
Hydroxy Group Impact : While the hydroxypropyl linker in the target compound is untested in , similar hydroxyl-containing derivatives in other studies show improved solubility without compromising activity .
Structure-Activity Relationship (SAR) Trends
- Aryl Substituents : Bulky, electronegative groups (e.g., Cl, CF₃) enhance anticonvulsant potency by increasing hydrophobic interactions.
- Linker Optimization : Flexible 3-carbon linkers balance molecular rigidity and solubility, critical for CNS penetration.
- Core Modifications : The pyrrolidine-2,5-dione core is essential for activity; modifications to this scaffold (e.g., hydrazone derivatives) often reduce efficacy .
Q & A
Q. Critical Parameters :
- Temperature Control : Excess heat during alkylation can lead to epoxide ring reopening and byproducts .
- Protection/Deprotection : Temporary protection of the carbazole NH group may prevent undesired side reactions .
- Solvent Choice : Polar aprotic solvents (e.g., THF, DMF) enhance reaction efficiency but require rigorous drying to avoid hydrolysis .
How can X-ray crystallography and NMR spectroscopy resolve structural ambiguities in the carbazole-pyrrolidine-dione hybrid structure?
Q. Basic Research Focus
- X-ray Crystallography : Use SHELXL for refinement to determine bond lengths, angles, and stereochemistry at the hydroxypropyl bridge. For example, demonstrates the utility of crystallography in resolving dichlorocarbazole derivatives .
- NMR Strategies :
What in vitro assays are suitable for evaluating the compound’s inhibitory effects on targets like c-Myc, and how should control experiments be designed?
Q. Advanced Research Focus
- Luciferase Reporter Assays : Measure c-Myc transcriptional activity in cancer cell lines (e.g., HeLa) transfected with c-Myc-responsive promoters. Include:
- Cytotoxicity Assays : Use MTT or resazurin to distinguish target-specific inhibition from general toxicity.
- Dose-Response Curves : Generate IC₅₀ values with at least six concentration points (e.g., 0.1–100 µM) .
What strategies mitigate solubility challenges in biological testing, supported by empirical data?
Q. Advanced Research Focus
- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without disrupting membrane integrity .
- pH Adjustment : Prepare phosphate-buffered solutions (pH 7.4) for in vitro assays, as the hydroxypropyl group may exhibit pH-dependent solubility .
- Prodrug Design : Esterification of the pyrrolidine-dione carbonyl groups (e.g., acetyl protection) improves permeability, as demonstrated in for similar dione derivatives .
How should researchers analyze conflicting bioactivity data across studies, particularly when structural analogs show divergent results?
Q. Advanced Research Focus
- Meta-Analysis Framework :
- Contradiction Resolution :
What computational methods predict the compound’s binding modes with biological targets like bacterial membrane proteins or c-Myc?
Q. Advanced Research Focus
- Docking Simulations : AutoDock Vina or Glide to model interactions with c-Myc’s basic helix-loop-helix domain (residues 370–409) .
- MD Simulations : GROMACS or AMBER to assess stability of the hydroxypropyl-pyrrolidine hinge region in lipid bilayers (relevant for membrane-targeting analogs like DCAP) .
- QSAR Modeling : Correlate Cl substituent positions with antibacterial IC₅₀ using PLS regression .
How should derivatization studies be designed to explore structure-activity relationships (SAR) in this chemical series?
Q. Advanced Research Focus
- Core Modifications :
- Functionalization :
- High-Throughput Screening : Use parallel synthesis to generate a 50-compound library for phenotypic screening .
What analytical techniques quantify the compound’s stability under physiological conditions?
Q. Basic Research Focus
- HPLC-MS : Monitor degradation products in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) over 24 hours .
- TGA/DSC : Assess thermal stability (e.g., decomposition above 150°C) for storage recommendations .
- NMR Stability Studies : Track hydrolysis of the pyrrolidine-dione ring in D₂O over time via ¹H NMR peak integration .
How can researchers address discrepancies between crystallographic data and solution-phase spectroscopy (e.g., NMR)?
Q. Advanced Research Focus
- Tautomerism Analysis : Use variable-temperature NMR to detect equilibrium between keto/enol forms in solution, which may differ from the solid-state structure .
- DFT Calculations : Compare computed NMR chemical shifts (GIAO method) with experimental data to validate crystallographic models .
- Dynamic Effects : Employ ROESY NMR to identify conformational flexibility in the hydroxypropyl linker that may not be captured in crystal structures .
What orthogonal methods validate target engagement in cellular assays for this compound?
Q. Advanced Research Focus
- CETSA (Cellular Thermal Shift Assay) : Measure thermal stabilization of c-Myc or membrane proteins after compound treatment .
- SPR (Surface Plasmon Resonance) : Quantify binding kinetics to recombinant c-Myc peptides .
- Genetic Knockdown : Compare compound efficacy in c-Myc siRNA-treated vs. wild-type cells to confirm on-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
